molecular formula C11H12BrClOS B14061419 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14061419
M. Wt: 307.63 g/mol
InChI Key: BZVATAJYKMOCEJ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is a complex organic compound with a unique structure that includes bromomethyl, methylthio, and chloropropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, and thionyl chloride or phosphorus trichloride for chlorination. The final step involves the formation of the ketone group using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Methylthio)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, which may result in different reactivity and biological activity.

    1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the methylthio group, which may affect its chemical properties and applications.

Uniqueness

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-4-3-5-10(15-2)9(8)6-12/h3-5,7H,6H2,1-2H3

InChI Key

BZVATAJYKMOCEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)SC)CBr)Cl

Origin of Product

United States

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